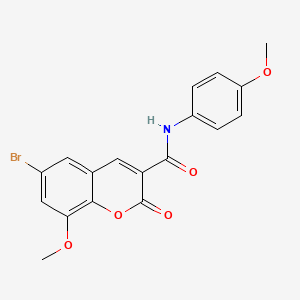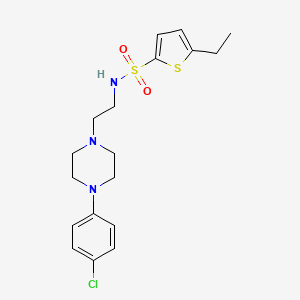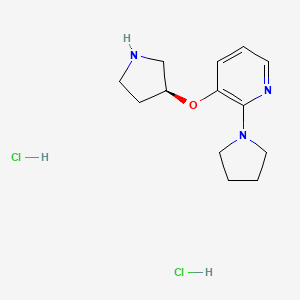![molecular formula C20H13F6N5O B2715782 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine CAS No. 321522-21-8](/img/structure/B2715782.png)
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine” is a chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula of this compound is C10H5F6N3 .
Molecular Structure Analysis
The SMILES string of this compound isNc1ccc2c (cc (nc2n1)C (F) (F)F)C (F) (F)F . This provides a textual representation of the compound’s structure. Physical and Chemical Properties Analysis
The molecular weight of this compound is 281.16 .Scientific Research Applications
Fluorinated Polyimides and Their Applications
High Thermal Stability and Solubility : Studies have demonstrated that fluorinated polyimides, synthesized from trifluoromethyl-substituted bis(ether amine) monomers similar in structure to the target compound, exhibit excellent thermal stability with decomposition temperatures above 500°C and are soluble in many organic solvents. These materials are able to form transparent, flexible, and strong films, which have low moisture absorptions and low dielectric constants, making them suitable for use in electronics and as materials with advanced mechanical properties (Chung et al., 2008), (Hsiao et al., 2004).
Optoelectronic Materials : The unique structural features of these compounds, including the presence of fluorine atoms and ether linkages, contribute to their distinct optical properties. These polymers show UV–vis absorption cutoff wavelengths that make them potential candidates for optoelectronic applications, where materials are required to possess specific light absorption or emission characteristics (Chung et al., 2009).
Low Dielectric Constants : The low dielectric constants of these fluorinated polyimides indicate their potential use in electronic applications where materials with low dielectric properties are needed, such as in insulating layers for electronic devices or as materials for high-frequency applications (Yang et al., 2005).
Properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6N5O/c1-32-11-4-2-10(3-5-11)13-9-28-31(17(13)27)16-7-6-12-14(19(21,22)23)8-15(20(24,25)26)29-18(12)30-16/h2-9H,27H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUVDCUAAFPBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride](/img/structure/B2715701.png)

![2-Chloro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2715704.png)
![3-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2715706.png)

![N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2715708.png)
![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole](/img/structure/B2715709.png)

![N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2715714.png)

![N-(4-chlorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2715718.png)


![2-[[3-(Trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2715721.png)
